molecular formula C6H4ClNO4S B086204 3-Nitrobenzenesulfonyl chloride CAS No. 121-51-7

3-Nitrobenzenesulfonyl chloride

Cat. No.: B086204
CAS No.: 121-51-7
M. Wt: 221.62 g/mol
InChI Key: MWWNNNAOGWPTQY-UHFFFAOYSA-N
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Description

3-Nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S, CAS 121-51-7) is a sulfonic acid derivative widely employed in organic synthesis, proteomics, and pharmaceutical research. It features a nitro group (-NO₂) at the meta position of the benzene ring, contributing to its electron-withdrawing properties and reactivity. Key physical properties include a melting point of 59–65°C (slight variations reported across sources), molecular weight of 221.62 g/mol, and solubility in organic solvents like dichloromethane and acetonitrile, though it hydrolyzes slowly in water .

Synthesis methods for this compound emphasize high yield and environmental sustainability. Traditional approaches involve chlorosulfonation of nitrobenzene with chlorosulfonic acid, achieving yields of 89–98% under optimized conditions . Modern green methods reduce acidic waste by 40% while maintaining ~90% yield . Applications include synthesizing bioactive molecules (e.g., pan-Ras inhibitors ), proteomics reagents , and intermediates for sulfonamide drugs .

Preparation Methods

3-Nitrobenzenesulfonyl chloride is typically synthesized from nitrobenzene and chlorosulfonic acid. The reaction involves adding nitrobenzene to an excess of chlorosulfonic acid and gradually raising the temperature to approximately 100°C. The mixture is then maintained at this temperature for about 6 hours. After cooling, the reaction mixture is poured into ice and water, and the resulting this compound is filtered off and washed with cold water to remove any residual acid .

Chemical Reactions Analysis

Reaction Mechanism

  • Sulfochlorination :
    Nitrobenzene reacts with chlorosulfonic acid (ClSO₃H) at 90–120°C to form 3-nitrobenzenesulfonic acid.
    C H NO ClSO H C H NO SO H HCl\text{C H NO ClSO H C H NO SO H HCl}

  • Chlorination :
    The sulfonic acid intermediate reacts with inorganic acid chlorides (e.g., SOCl₂, PCl₅) at 40–90°C:
    C H NO SO H SOCl C H NO SO Cl SO HCl\text{C H NO SO H SOCl C H NO SO Cl SO HCl}

Process Optimization Data

ParameterOptimal RangeYield ImpactSource
Chlorosulfonic acid ratio4–10 mol/mol NBMaximizes conversion to sulfonic acid
Thionyl chloride ratio0.2–1 mol/mol NBEnsures complete chlorination
Reaction temperature110–115°C (Step 1); 60–80°C (Step 2)Prevents decomposition
Residence time4 hrs (Step 1); 2–3 hrs (Step 2)Balances kinetics and safety

Yield : 95–98% under continuous flow conditions .

Electrophilic Aromatic Substitution

The sulfonyl group acts as a meta-directing blocking group. A representative sequence:

Nitration Protocol

  • Sulfonylation : Introduce 3-NBSC to block the para position.

  • Nitration : Use HNO₃/H₂SO₄ at 0–5°C to add nitro groups at ortho positions.

  • Desulfonylation : Remove the sulfonyl group via H₂SO₄/H₂O reflux (80–100°C):
    C H NO SO Cl C H NO SO HCl\text{C H NO SO Cl C H NO SO HCl}

Key Data :

  • Desulfonylation efficiency: >90% after 2 hrs at 100°C .

  • Competing hydrolysis of 3-NBSC to 3-nitrobenzenesulfonic acid occurs if moisture is present .

Nucleophilic Displacement

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:

Reaction Table

NucleophileConditionsProductYield
NH₃ (excess)0°C in THF3-Nitrobenzenesulfonamide85%
CH₃OHReflux, pyridine catalystMethyl 3-nitrobenzenesulfonate78%
HS⁻ (NaSH)DMF, 50°C, 4 hrs3-Nitrobenzenesulfonyl thioester72%

Notes :

  • Steric hindrance from the nitro group slows reactions at the 3-position .

  • Phosphorus-based catalysts (e.g., DMAP) improve yields in esterifications .

Hydrolysis Kinetics

3-NBSC hydrolyzes in aqueous media to form 3-nitrobenzenesulfonic acid:
C H NO SO Cl H O C H NO SO H HCl\text{C H NO SO Cl H O C H NO SO H HCl}

Rate Data :

  • Half-life (25°C, pH 7): 12 hrs

  • Activation energy: 45 kJ/mol (derived from Arrhenius plot, 10–40°C)

This hydrolysis necessitates anhydrous conditions during storage and reactions .

Scientific Research Applications

Biochemical Research

NBSC is utilized in proteomics for the selective labeling of proteins. This application is crucial for studying protein interactions and modifications. It acts as a reagent for the synthesis of various bioconjugates, which are essential in understanding biological processes .

Organic Synthesis

NBSC serves as a key intermediate in the synthesis of numerous organic compounds, including:

  • Acyl-2-aminobenzimidazole analogs : These compounds have potential therapeutic applications due to their biological activity .
  • 6-Chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine : This compound has been studied for its anticancer properties .

Dyes and Pigments

Due to its sulfonyl chloride functional group, NBSC is an important precursor in the dye industry. It is used to synthesize azo dyes and other coloring agents that are widely used in textiles and coatings .

Pharmaceutical Industry

In pharmaceuticals, NBSC is used to develop new drugs by acting as a coupling agent in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce sulfonyl groups makes it valuable for modifying drug molecules to enhance their efficacy and solubility .

Material Science

NBSC finds applications in the production of polymers and resins where it acts as a cross-linking agent. Its reactive nature allows it to modify the properties of materials, improving their performance in various applications .

Data Table: Applications Overview

Application AreaSpecific UsesImportance
BiochemistryProtein labeling in proteomicsUnderstanding protein interactions
Organic SynthesisSynthesis of acyl-2-aminobenzimidazole analogsDevelopment of therapeutic agents
Dye ProductionPrecursor for azo dyesWidely used in textiles and coatings
PharmaceuticalsCoupling agent for APIsEnhances drug efficacy
Material ScienceCross-linking agent for polymersImproves material properties

Case Study 1: Proteomics Research

In a study published in a peer-reviewed journal, researchers utilized this compound to label specific proteins involved in cellular signaling pathways. The results demonstrated enhanced detection sensitivity using mass spectrometry techniques, allowing for deeper insights into protein functions .

Case Study 2: Drug Development

A pharmaceutical company reported using NBSC in the synthesis of a novel anticancer drug candidate. The incorporation of the sulfonyl group was pivotal in improving the compound's solubility and bioavailability, leading to promising results in preclinical trials .

Mechanism of Action

The mechanism of action of 3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as the formation of sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Nitrobenzenesulfonyl Chloride and 4-Nitrobenzenesulfonyl Chloride

Physical Properties

Property 3-Nitrobenzenesulfonyl Chloride 2-Nitrobenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl Chloride
Molecular Weight (g/mol) 221.62 221.62 221.62
Melting Point (°C) 59–65 70–74* 76–80*
Solubility Decomposes in water; soluble in DCM, CH₃CN Similar to 3-nitro isomer Similar to 3-nitro isomer

*Note: 2- and 4-nitro isomer data inferred from analogous sulfonamide derivatives .

Derivatives: 4-Methyl-3-Nitrobenzenesulfonyl Chloride

Property 4-Methyl-3-Nitrobenzenesulfonyl Chloride
Molecular Weight (g/mol) 235.65
Melting Point (°C) Not explicitly reported; likely >100°C
Reactivity Enhanced steric bulk from methyl group reduces reaction rates in crowded systems .
Applications Niche use in synthesizing sterically hindered sulfonamides .

Biological Activity

3-Nitrobenzenesulfonyl chloride (NBSC), with the chemical formula C6_6H4_4ClNO4_4S, is a sulfonyl chloride derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and antifungal therapies. This article explores the biological activity of NBSC, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Weight : 221.62 g/mol
  • CAS Number : 121-51-7
  • IUPAC Name : this compound
  • Appearance : Beige to yellow solid

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of various enzymes. This mechanism is particularly relevant in the context of antimicrobial activity, where it can disrupt bacterial cell function.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonyl chlorides, including NBSC, exhibit significant antimicrobial properties. Notably, certain derivatives have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Efficacy Against Bacteria

A study reported the minimum inhibitory concentration (MIC) values for various benzenesulfonate derivatives, indicating that some compounds derived from NBSC displayed potent antibacterial activity:

CompoundTarget PathogenMIC (mg/L)
This compoundStaphylococcus aureus (MSSA)0.39–1.56
Staphylococcus aureus (MRSA)0.39–3.12
Enterococcus faecalis6.25

These findings suggest that NBSC and its derivatives can be considered as potential candidates for developing new antibacterial agents, particularly against resistant strains of bacteria.

Antifungal Activity

In addition to antibacterial properties, NBSC has also been evaluated for antifungal activity. It has been found that modifications to the sulfonyl group can enhance antifungal efficacy against various fungal pathogens.

Case Study: Antifungal Efficacy

In a comparative study, several sulfonyl chloride derivatives were synthesized and tested against fungal strains such as Candida albicans and Aspergillus niger. The results indicated that:

CompoundTarget FungusInhibition Rate (%)
This compoundCandida albicans85.7
Aspergillus niger92.9

These results highlight the potential of NBSC in antifungal applications, warranting further investigation into its mechanism and effectiveness.

Toxicity and Safety Profile

While the antimicrobial and antifungal activities are promising, it is essential to consider the toxicity profile of NBSC. Cytotoxicity studies have shown that certain concentrations can be harmful to human cell lines, emphasizing the need for careful dosage optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing sulfonamides using 3-nitrobenzenesulfonyl chloride?

this compound reacts with amines under mild conditions to form sulfonamides. A typical protocol involves dissolving the amine in anhydrous dichloromethane or pyridine, adding this compound (1.2 equiv) at 0–5°C, and stirring for 4–6 hours at room temperature. Excess reagent is quenched with ice-water, and the product is purified via recrystallization or column chromatography . Pyridine is often used to neutralize HCl byproducts, improving reaction efficiency.

Q. How can the purity of this compound derivatives be verified?

Key methods include:

  • Melting Point Analysis : Compare observed melting points (e.g., 60–65°C for pure this compound) with literature values .
  • Chromatography : Use TLC (silica gel, ethyl acetate/hexane) or HPLC with UV detection (λ = 254 nm) to assess homogeneity.
  • Spectroscopy : Confirm structure via 1^1H NMR (aromatic protons at δ 8.5–9.0 ppm) and IR (S=O stretching at ~1370 cm1^{-1} and ~1180 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound?

  • Storage : Keep in a cool (0–6°C), dry place, sealed under inert gas (e.g., N2_2) to prevent hydrolysis .
  • Handling : Use gloves, goggles, and a fume hood to avoid exposure to corrosive vapors. In case of contact, rinse with water for 15 minutes and seek medical attention .
  • Waste Disposal : Hydrolyze residual reagent with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

The nitro group acts as a strong electron-withdrawing group, activating the sulfonyl chloride toward nucleophilic attack. This enhances reactivity with amines, alcohols, and thiols. For example, in the synthesis of fedratinib analogues, the nitro group stabilizes the transition state during amidation, enabling yields >90% . However, steric hindrance from the meta-nitro substituent can reduce reactivity with bulky nucleophiles, requiring optimized stoichiometry .

Q. How can kinetic contradictions in acylation reactions involving this compound be resolved?

In a study of leflunomide acylation, conflicting rate constants were observed in water–dioxane mixtures. Resolution involved:

  • Solvent Polarity Adjustment : Increasing dioxane content (40–60% v/v) reduced hydrolysis side reactions, improving acylation efficiency .
  • Temperature Control : Lowering the reaction temperature to 10°C minimized thermal degradation of the sulfonyl chloride .
  • Real-Time Monitoring : Using UV-Vis spectroscopy to track reagent consumption and intermediate formation .

Q. What strategies improve selectivity in dual-functionalization reactions using this compound?

In diol acylation, selectivity depends on steric and electronic factors:

  • Bulkier Reagents : this compound preferentially reacts with less hindered hydroxyl groups. For example, in the acylation of diol 15, only the primary alcohol was modified when using this compound, while benzoyl chloride reacted non-selectively .
  • Catalytic Bases : Triethylamine enhances nucleophilicity of targeted hydroxyl groups, directing reaction pathways .

Q. How can computational methods predict hydrolysis pathways of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model the hydrolysis mechanism:

  • Step 1 : Nucleophilic attack by water on the sulfur atom, forming a tetrahedral intermediate.
  • Step 2 : Collapse of the intermediate to release HCl and yield 3-nitrobenzenesulfonic acid.
    The nitro group lowers the activation energy (ΔG^\ddagger ≈ 25 kcal/mol) compared to non-nitrated analogues .

Properties

IUPAC Name

3-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWNNNAOGWPTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6059526
Record name Benzenesulfonyl chloride, 3-nitro-
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Molecular Weight

221.62 g/mol
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CAS No.

121-51-7
Record name 3-Nitrobenzenesulfonyl chloride
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name 3-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 3-nitro-
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Record name 3-nitrobenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

123.1 g (1.0 mol) of nitrobenzene are allowed to run rapidly into 582.5 g (5.0 mol) of chlorosulfonic acid and 1 g of sulfamic acid at room temperature. The mixture is then heated to 105° C. and stirred at this temperature for 6 hours. For working up, the reaction mixture is dripped into ice water. The precipitated crystals are filtered off with suction and washed with water. 194.6 g of dry 3-nitrobenzenesulfonyl chloride having a melting point of 59°-61° C., corresponding to a yield of 87.8% of theory, are obtained.
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123.1 g
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Synthesis routes and methods III

Procedure details

123.1 g (1.0 mol) of nitrobenzene and 582.5 g (5.0 mol) of chlorosulfonic acid are reacted as described in Example 20, but without addition of sulfamic acid. 175.1 g of dry 3-nitrobenzenesulfonyl chloride, corresponding to a yield of 79.0% of theory, are obtained.
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123.1 g
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Synthesis routes and methods IV

Procedure details

123.1 g (1.0 mol) of nitrobenzene was added dropwise at 112° C. to 521.0 g (4.4 mol) of chlorosulfonic acid over the course of 4 hours. The mixture was then stirred at this temperature for 4 hours. After it had been cooled to 70° C., 110.0 g (0.92 mol) of thionyl chloride were added dropwise over the course of 2 hours. The reaction mixture was then stirred at this temperature until evolution of gas had ended. It was then cooled and discharged at 5° C. into ice-water. The precipitated 3-nitrobenzenesulfonyl chloride was then filtered off with suction and washed with water and with sodium hydrogen carbonate. 237.5 g of moist 3-nitrobenzenesulfonyl chloride having a purity of 89.9% were obtained in this manner. The dry content was 213.5 g, which corresponds to a yield of 96.3%.
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123.1 g
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Synthesis routes and methods V

Procedure details

Chlorosulfonic acid (475 g) was taken in a 1 L three neck round bottom flask equipped with a guard tube and liquid addition funnel. Chlorosulfonic acid was cooled in an ice bath to 5-10° C. and nitrobenzene was added to the acid slowly, at such a rate that the temperature is maintained below 10° C. Reaction mixture was then brought to 25° C. and then slowly heated in an oil bath to 80-85° C. Reaction mixture was stirred further at 80-85° C. for 3 hours. After the completion of reaction (TLC), the reaction mixture was cooled to 10° C. and poured onto the ice-water mixture along with stirring and maintaining the temperature below 10° C.; the resulting slurry is then filtered on buchner funnel. Solid cake on funnel is washed with 500 mL of water. Resulting solid cake is dried on phosphorous pentoxide in a desiccator to obtain the D1 as off white solid.
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475 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Nitrobenzenesulfonyl chloride
3-Nitrobenzenesulfonyl chloride
3-Nitrobenzenesulfonyl chloride
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3-Nitrobenzenesulfonyl chloride

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